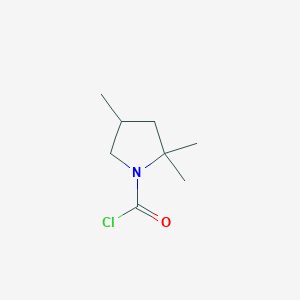

![molecular formula C10H11ClF5NO B2865182 (1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride CAS No. 2470279-95-7](/img/structure/B2865182.png)

(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

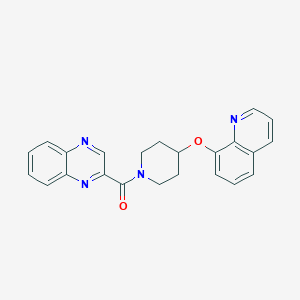

The compound “(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride” is a complex organic molecule. It contains several functional groups, including an aliphatic primary amine, an aromatic ether, and multiple fluorine atoms .

Molecular Structure Analysis

The molecule has a chiral center at the carbon atom bearing the amine and trifluoromethyl groups, which gives it its (1S) configuration . The molecule also contains an aromatic ring with a fluoroethoxy substituent .Scientific Research Applications

Organic Synthesis Intermediates

The compound serves as an important intermediate in organic synthesis, particularly in carbon-carbon coupling and carbon-heterocoupling reactions. Its unique structure and reactivity make it suitable for creating complex molecular architectures often required in pharmaceuticals and agrochemicals .

Boron Neutron Capture Therapy (BNCT)

As a boric acid derivative, EN300-27103582 has potential applications in BNCT, a binary cancer treatment method that targets tumors at the cellular level. The compound could be used to deliver boron to malignant cells, which are then irradiated with neutrons to produce cytotoxic particles .

Drug Delivery Systems

The compound’s structure allows for the development of feedback control drug transport polymers. These polymers can be engineered to release therapeutic agents in response to specific physiological triggers, enhancing the efficacy and safety of treatments .

Suzuki Coupling Reactions

EN300-27103582 can act as a nucleophile in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds. This application is significant in the synthesis of various organic compounds, including those used in OLEDs and pharmaceuticals .

Fluorine-Containing Pharmaceuticals

The presence of fluorine atoms in the compound enhances its biological activity, stability, and drug resistance. This makes EN300-27103582 a candidate for the development of new fluorine-containing drugs, which are increasingly prevalent in modern medicinal chemistry .

Anesthetic Properties

The compound has been studied for its potential use as an amide local anesthetic. Its application in clinical cancer surgery could offer benefits in terms of treatment and post-operative recovery .

Molecular Electrostatic Potential Analysis

Density Functional Theory (DFT) studies on EN300-27103582 can reveal insights into its molecular electrostatic potential, aiding in the understanding of its reactivity and interactions with other molecules. This is crucial for designing molecules with desired properties .

Frontier Molecular Orbitals Study

DFT is also used to study the frontier molecular orbitals of EN300-27103582. This analysis helps predict the compound’s behavior in chemical reactions and its potential as a catalyst or a reactant in various organic transformations .

Safety And Hazards

properties

IUPAC Name |

(1S)-2,2,2-trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F5NO.ClH/c11-3-4-17-6-1-2-7(8(12)5-6)9(16)10(13,14)15;/h1-2,5,9H,3-4,16H2;1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXMTWLSRZEJQH-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCF)F)C(C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OCCF)F)[C@@H](C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

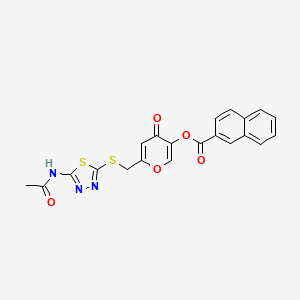

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2865101.png)

![2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide](/img/structure/B2865103.png)

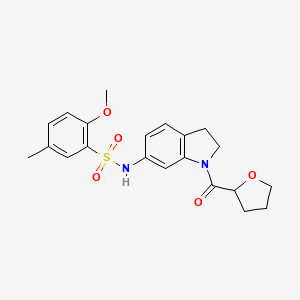

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2865104.png)

![9-(3-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-[(2-Methylphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2865115.png)

![2-(1-adamantyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2865120.png)